molecular formula C18H21NO3 B12080824 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine

Katalognummer: B12080824
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: TVJYEUNZLHATTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)phenol by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Etherification: The 4-(benzyloxy)phenol is then reacted with 2-bromoethanol to form 2-(4-(benzyloxy)phenoxy)ethanol.

    Azetidine Formation: The final step involves the cyclization of 2-(4-(benzyloxy)phenoxy)ethanol with azetidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The azetidine ring can be reduced to form a more stable amine derivative.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-(Benzyloxy)ethoxy)azetidine: Similar structure but lacks the phenoxy group.

    Azetidine-2-carboxylic acid: A simpler azetidine derivative with a carboxylic acid group.

    2-Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the azetidine ring.

Uniqueness

3-(2-(4-(Benzyloxy)phenoxy)ethoxy)azetidine is unique due to the combination of its functional groups and the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

3-[2-(4-phenylmethoxyphenoxy)ethoxy]azetidine

InChI

InChI=1S/C18H21NO3/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)20-10-11-21-18-12-19-13-18/h1-9,18-19H,10-14H2

InChI-Schlüssel

TVJYEUNZLHATTK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.